molecular formula C9H4O6-2 B1237546 5-Carboxybenzene-1,3-dicarboxylate

5-Carboxybenzene-1,3-dicarboxylate

Cat. No. B1237546
M. Wt: 208.12 g/mol
InChI Key: QMKYBPDZANOJGF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene-1,3,5-tricarboxylate(2-) is a tricarboxylic acid dianion. It is a conjugate base of a benzene-1,3,5-tricarboxylate(1-). It is a conjugate acid of a benzene-1,3,5-tricarboxylate(3-).

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of Copper(II) Complexes : The crystal structure of copper(II) complexes involving 5-carboxybenzene-1,3-dicarboxylate was described by Marek and Trávníček (2008). These complexes form linear chains through O-H...O hydrogen bonds, indicating potential applications in molecular engineering and design (Marek & Trávníček, 2008).

  • Copper(II) Cation Coordination : Yu-Hong Ma et al. (2013) studied a copper(II) complex with 5-carboxybenzene-1,3-dicarboxylate, noting the formation of zigzag polymeric chains and a three-dimensional supramolecular architecture. This research can contribute to the development of new materials with specific molecular configurations (Ma et al., 2013).

Coordination Polymer Synthesis

  • Metal Ion Coordination Polymers : Shao et al. (2019) highlighted the use of 1-aminobenzene-3,4,5-tricarboxylic acid in creating new coordination polymers. They demonstrated how changing metal ions can influence the coordination mode of ligands, impacting the architecture of the polymer. This work is relevant for the synthesis of novel materials with varied properties (Shao, Meng, & Hou, 2019).

Mesoionic Carbene Applications

  • Synthesis and Applications of Mesoionic Carbenes : Guisado-Barrios et al. (2018) explored the synthesis, structure, and applications of 1 H-1,2,3-triazol-5-ylidenes, a class of stable cyclic carbenes. They found extensive applications in catalysis, material science, and medicine, which could be relevant for future research involving 5-carboxybenzene-1,3-dicarboxylate derivatives (Guisado‐Barrios, Soleilhavoup, & Bertrand, 2018).

Hydrogen Sorption in Metal-Organic Frameworks

  • Hydrogen Uptake in Porous Frameworks : Rowsell et al. (2004) investigated hydrogen adsorption in metal-organic frameworks using benzene-1,4-dicarboxylate and related compounds. Their findings indicate a trend in hydrogen uptake with the number of rings in the organic moiety, which can be crucial for energy storage applications (Rowsell, Millward, Park, & Yaghi, 2004).

properties

Product Name

5-Carboxybenzene-1,3-dicarboxylate

Molecular Formula

C9H4O6-2

Molecular Weight

208.12 g/mol

IUPAC Name

5-carboxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-2

InChI Key

QMKYBPDZANOJGF-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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